2-Methoxyhydroquinone

Catalog No.
S581357
CAS No.
824-46-4
M.F
C7H8O3
M. Wt
140.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyhydroquinone

CAS Number

824-46-4

Product Name

2-Methoxyhydroquinone

IUPAC Name

2-methoxybenzene-1,4-diol

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3

InChI Key

LAQYHRQFABOIFD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)O)O

Synonyms

2-methoxybenzene-1,4-diol

Canonical SMILES

COC1=C(C=CC(=C1)O)O

Antioxidant Properties:

MHQ exhibits antioxidant activity due to its ability to scavenge free radicals and prevent oxidative damage. Researchers are investigating its potential in mitigating oxidative stress associated with various diseases, including neurodegenerative disorders and cancer [].

Wood Pulp Bleaching:

MHQ is a byproduct of the wood pulp bleaching process using hydrogen peroxide. Studies have explored its role in understanding the mechanisms of chromophore changes during bleaching, which is crucial for optimizing the process and improving pulp quality [].

Photochemical Studies:

MHQ's photochemical properties have been investigated in solutions and various solvents. These studies aim to understand its light-induced reactions and their implications for its stability and potential applications in photochemistry [].

Model Compound for Environmental Studies:

MHQ serves as a model compound for studying the behavior of phenolic compounds in the environment. Researchers use it to investigate their degradation pathways, interactions with other environmental components, and potential environmental impacts [].

2-Methoxyhydroquinone is a phenolic compound with the molecular formula C₇H₈O₃ and a CAS number of 824-46-4. It is characterized by a methoxy group attached to a hydroquinone structure, which is a dihydroxybenzene derivative. This compound is found in various natural sources, including the plant Quercus acutissima and marine organisms like Symbiodinium . It exhibits properties typical of phenols, such as antioxidant activity and potential applications in organic synthesis.

Due to its reactive hydroxyl groups. Notably, it can undergo oxidation to form quinones, which are important intermediates in organic chemistry. For example, it can be oxidized to 2-methoxy-1,4-benzoquinone under specific conditions. Additionally, it can react with other compounds to form various derivatives, making it valuable in synthetic organic chemistry .

Research has demonstrated that 2-methoxyhydroquinone possesses biological activities, particularly anti-inflammatory properties. It has been shown to reduce the production of chemokine (CC motif) ligand 2 (CCL2) induced by tumor necrosis factor-alpha with an IC₅₀ value of 64.3 µM . Furthermore, its antioxidant properties contribute to its potential protective effects against oxidative stress-related diseases.

Several methods exist for synthesizing 2-methoxyhydroquinone:

  • From Vanillin: A notable method involves the transformation of vanillin into 2-methoxyhydroquinone through chemical reduction processes, which can be applied in the production of redox-active compounds for use in energy storage systems .
  • Via Ferulic Acid: Another synthesis pathway utilizes the white rot fungus Trametes to convert ferulic acid into coniferyl alcohol, with 2-methoxyhydroquinone being an intermediate product in this bioconversion process .
  • Chemical Synthesis: Traditional organic synthesis techniques can also yield this compound through various reaction pathways involving substitution and reduction reactions.

2-Methoxyhydroquinone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Antioxidant: Its antioxidant properties make it useful in formulations aimed at reducing oxidative damage.
  • Biochemical Research: The compound is employed in studies investigating inflammation and oxidative stress mechanisms due to its biological activity .

Studies on the interactions of 2-methoxyhydroquinone with biological systems have highlighted its role as an anti-inflammatory agent. In vitro experiments indicate that it modulates cytokine production and may influence signaling pathways related to inflammation . Further research is warranted to explore its interactions at the molecular level and potential therapeutic applications.

Several compounds share structural or functional similarities with 2-methoxyhydroquinone:

Compound NameStructure TypeUnique Features
HydroquinoneDihydroxybenzeneLacks methoxy group; primarily used as a reducing agent.
CatecholDihydroxybenzeneTwo hydroxyl groups on adjacent carbons; used in photography.
Coniferyl AlcoholPhenolic compoundDerived from ferulic acid; important in lignin biosynthesis.
VanillinAromatic aldehydePrecursor for many flavoring agents; can be converted into 2-methoxyhydroquinone.
ResveratrolStilbeneKnown for its antioxidant properties; has different biological activities.

Uniqueness of 2-Methoxyhydroquinone: The presence of a methoxy group distinguishes it from other phenolic compounds, enhancing its solubility and altering its reactivity compared to similar structures like hydroquinone and catechol. This modification contributes to its specific biological activities and potential applications in both synthetic and medicinal chemistry.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

140.047344113 g/mol

Monoisotopic Mass

140.047344113 g/mol

Heavy Atom Count

10

LogP

0.47 (LogP)

Melting Point

90.0 °C

UNII

2HI6HNR5U1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (14.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

824-46-4

Wikipedia

Methoxyhydroquinone

Dates

Modify: 2023-08-15

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